![molecular formula C23H23FN2O2 B3013601 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide CAS No. 849764-16-5](/img/structure/B3013601.png)
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide
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Overview
Description
This compound is a complex organic molecule that likely contains a fluorophenyl group, a morpholinoethyl group, and a naphthamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution reactions .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR, and MS . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions like nucleophilic substitutions or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Corrosion Inhibition
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide: has been studied for its potential as a corrosion inhibitor. The compound has shown promising results in protecting carbon steel in acidic environments, which is crucial for extending the lifespan of industrial equipment. The effectiveness of the compound increases with concentration and creates a protective layer on the metal surface, enhancing its resistance to corrosive processes .
Fluorescence Studies
The fluorescence properties of compounds related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide have been explored, particularly in the context of nickel phthalocyanine complexes. These studies are significant for applications in sensing, imaging, and as fluorescent markers in various biological and chemical assays .
Liquid Chromatography and Electrochemical Detection
Derivatives of the compound have been utilized in liquid chromatography and electrochemical detection. This application is vital for analytical chemistry, where precise measurements of chemical substances are required. The compound’s derivatives improve detection limits and help understand the electrochemical behavior of various compounds.
Pharmaceutical Intermediates
The compound’s derivatives serve as intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the production of fluorinated anesthetics, which are essential for modern medical procedures .
Biological Activities of Thiazoles
Thiazole derivatives, which share a structural similarity with N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide , exhibit a wide range of biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor effects. The compound’s structure could be modified to enhance these properties for potential therapeutic applications .
Antibacterial and Herbicidal Activity
Research has shown that naphthalene carboxamide derivatives exhibit antibacterial and herbicidal activities. These compounds, including those similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide , can inhibit photosynthetic electron transport and show promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial species .
Indole Derivative Biological Potential
While not directly related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide , indole derivatives demonstrate the diverse biological and clinical applications of structurally similar compounds. These applications range from plant hormones to pharmacologically active molecules, highlighting the potential for the compound to be adapted for similar uses .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-21-9-7-18(8-10-21)22(26-11-13-28-14-12-26)16-25-23(27)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15,22H,11-14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWZSZTJYWKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide |
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